molecular formula C19H16N2O4 B5754941 N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B5754941
M. Wt: 336.3 g/mol
InChI Key: OJQAAFPAPKBWMH-UHFFFAOYSA-N
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Description

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxyphenyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-16-9-7-13(8-10-16)18(22)20-14-4-2-5-15(12-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQAAFPAPKBWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-4-methoxybenzamide. The final step involves the cyclization of this intermediate with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(4-hydroxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in certain applications.

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